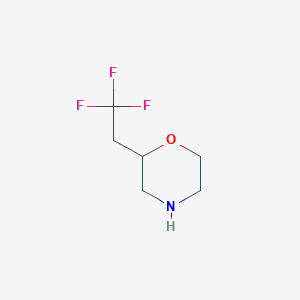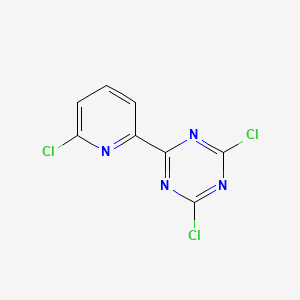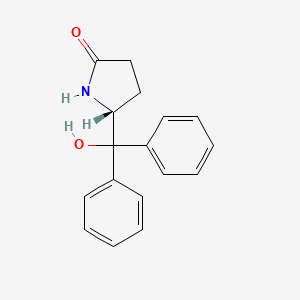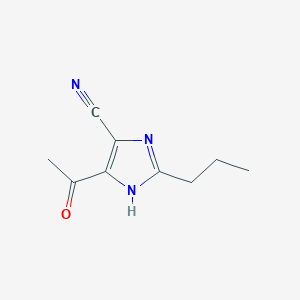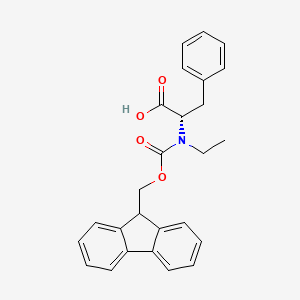
N-Fmoc-N-ethyl-L-phenylalanine
Overview
Description
N-Fmoc-N-ethyl-L-phenylalanine: is a derivative of the amino acid phenylalanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and an ethyl group is attached to the nitrogen atom. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .
Mechanism of Action
Target of Action
N-Fmoc-N-ethyl-L-phenylalanine is a derivative of the amino acid phenylalanine, which is a key component in protein synthesis. The primary targets of this compound are the ribosomes in cells where protein synthesis occurs .
Mode of Action
The compound is incorporated into the growing polypeptide chain during protein synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) group in the compound acts as a protective group for the amino acid, preventing it from reacting with other compounds during the synthesis process . Once the protein synthesis is complete, the Fmoc group is removed, leaving the phenylalanine residue as part of the protein .
Biochemical Pathways
The compound plays a role in the protein synthesis pathway. It is incorporated into the growing polypeptide chain during the elongation phase of translation. The presence of the Fmoc group ensures that the amino acid is incorporated at the correct location in the protein sequence .
Pharmacokinetics
The Fmoc group is likely to be metabolized and excreted separately .
Result of Action
The incorporation of this compound into proteins can potentially alter the properties of the protein, depending on the location and context of the phenylalanine residue. This can have various effects at the molecular and cellular level, potentially influencing the function of the protein .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the Fmoc group and hence the efficacy of the compound . Furthermore, the presence of other compounds in the environment can also influence the action of this compound, particularly during the protein synthesis process .
Biochemical Analysis
Biochemical Properties
The role of N-Fmoc-N-ethyl-L-phenylalanine in biochemical reactions primarily involves the protection of the amine functionalities during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the continuation of peptide chain elongation
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in peptide synthesis. The Fmoc group serves as a protective group for the amine functionalities, preventing unwanted side reactions during peptide chain elongation . The Fmoc group can be removed under basic conditions, allowing the peptide chain to continue elongating . The exact molecular mechanism may vary depending on the specific biochemical context.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of N-Fmoc-N-ethyl-L-phenylalanine typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group with the Fmoc group, followed by ethylation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced at the carbonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The Fmoc group can be removed by treatment with a base like piperidine, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in dimethylformamide (DMF).
Major Products:
Oxidation: Oxidized derivatives of phenylalanine.
Reduction: Reduced derivatives with modified carbonyl groups.
Substitution: Deprotected amino acids ready for further reactions.
Scientific Research Applications
Chemistry: N-Fmoc-N-ethyl-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of complex peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity by incorporating it into synthetic peptides .
Medicine: It is used in the development of peptide-based drugs and therapeutic agents due to its stability and ease of incorporation into peptide chains .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based active pharmaceutical ingredients (APIs) .
Comparison with Similar Compounds
N-Fmoc-N-methyl-L-phenylalanine: Similar in structure but with a methyl group instead of an ethyl group.
N-Fmoc-4-methyl-L-phenylalanine: Contains a methyl group on the phenyl ring.
N-Fmoc-4-fluoro-L-phenylalanine: Contains a fluorine atom on the phenyl ring.
Uniqueness: N-Fmoc-N-ethyl-L-phenylalanine is unique due to the presence of the ethyl group, which can influence the steric and electronic properties of the compound, affecting its reactivity and interactions in peptide synthesis .
Properties
IUPAC Name |
(2S)-2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-2-27(24(25(28)29)16-18-10-4-3-5-11-18)26(30)31-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,2,16-17H2,1H3,(H,28,29)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDBYCUIFHWWLH-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101177902 | |
| Record name | L-Phenylalanine, N-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446478-16-5 | |
| Record name | L-Phenylalanine, N-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446478-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Phenylalanine, N-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid](/img/structure/B3240718.png)
![Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate](/img/structure/B3240719.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate](/img/structure/B3240729.png)
![Methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B3240736.png)
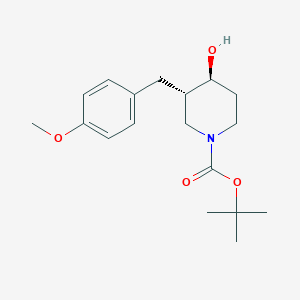
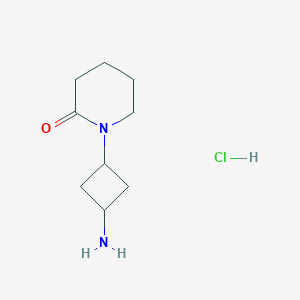
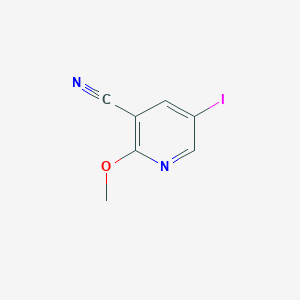
![4-Methylbenzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B3240767.png)
![Ethyl 2-bromobenzo[d]thiazole-5-carboxylate](/img/structure/B3240781.png)

